alpha-Amylcinnamyl alcohol

Description

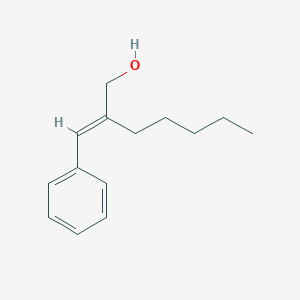

Structure

3D Structure

Properties

IUPAC Name |

2-benzylideneheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHCKNQPJXUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049393 | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid, light floral note | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954-0.962 | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-85-9 | |

| Record name | α-Amylcinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentyl-3-phenylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Nomenclature, Properties, and Scientific Applications of α-Amylcinnamyl Alcohol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed overview of α-Amylcinnamyl alcohol, a significant aromatic compound in the fragrance and flavor industries. We will delve into its comprehensive nomenclature, explore its physicochemical properties, outline its synthesis, and discuss its applications and toxicological profile, grounded in authoritative scientific literature.

Nomenclature and Chemical Identification

In scientific literature and commercial applications, α-Amylcinnamyl alcohol is known by a variety of names. This multiplicity arises from different naming conventions (IUPAC, common names, trade names) and historical usage across various industries.[1] A clear understanding of these synonyms is critical for accurate literature review and chemical sourcing. The authoritative chemical identifier is its CAS (Chemical Abstracts Service) number, which is unique to this specific substance.[1]

The primary IUPAC name for this compound is 2-benzylideneheptan-1-ol .[2]

Table 1: Synonyms and Chemical Identifiers for α-Amylcinnamyl Alcohol

| Identifier Type | Identifier | Source |

|---|---|---|

| IUPAC Name | 2-benzylideneheptan-1-ol | [2] |

| CAS Number | 101-85-9 | [1][2] |

| Common Synonyms | α-Amylcinnamic alcohol | [1][3] |

| Amylcinnamyl alcohol | [1][4] | |

| α-Pentylcinnamyl alcohol | [1][5] | |

| 2-Amyl-3-phenyl-2-propen-1-ol | [1][5] | |

| 2-Benzylideneheptanol | [1][5] | |

| 1-Heptanol, 2-(phenylmethylene)- | [1][2][5] | |

| Buxinol | [6] | |

| FEMA Number | 2065 | [2] |

| JECFA Number | 674 | [2] |

| Molecular Formula | C₁₄H₂₀O | [2][3] |

| Molecular Weight | 204.31 g/mol |[2][3] |

Physicochemical Properties

The physical and chemical properties of α-Amylcinnamyl alcohol dictate its application, particularly its stability and olfactory characteristics in various formulations. It is a colorless to slightly yellow liquid with a characteristic light floral, sweet, and waxy scent, sometimes with a hint of cinnamon.[1][4][7] Its high boiling point and low vapor pressure contribute to its longevity as a fragrance component.[3][7]

Table 2: Physicochemical Data of α-Amylcinnamyl Alcohol

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 141-143 °C @ 5 mm Hg | [7] |

| Flash Point | > 93 °C (> 200 °F) | [3] |

| Density | 0.954 - 0.962 g/cm³ | [2][7] |

| Vapor Pressure | 0.000640 mmHg @ 25 °C | [7] |

| Water Solubility | 25.72 mg/L (insoluble) | [3][7] |

| Solubility in Ethanol | Miscible | [2] |

| log KOW (Octanol-Water Partition Coeff.) | 4.35 - 4.4 | [3][7] |

| Refractive Index | 1.533 - 1.540 |[2] |

Synthesis and Manufacturing

The primary industrial synthesis of α-Amylcinnamyl alcohol is achieved through the chemical reduction of α-Amylcinnamaldehyde.[8] This process involves the conversion of the aldehyde functional group to a primary alcohol.

The overall synthesis pathway can be visualized as a two-step process starting from common precursors:

-

Aldol Condensation: Benzaldehyde is reacted with heptanal in an aldol condensation reaction to form α-Amylcinnamaldehyde.

-

Reduction: The resulting aldehyde is then selectively reduced to α-Amylcinnamyl alcohol.

Caption: General synthesis pathway for α-Amylcinnamyl alcohol.

Conceptual Laboratory Protocol: Reduction of α-Amylcinnamaldehyde

This protocol describes a representative method for the synthesis of α-Amylcinnamyl alcohol.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve α-Amylcinnamaldehyde in a suitable solvent such as ethanol or methanol. Place the flask in an ice bath to maintain a low temperature (0-5 °C).

-

Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The choice of NaBH₄ is based on its selectivity for reducing aldehydes over other functional groups that might be present.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until all the starting aldehyde has been consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a weak acid (e.g., dilute HCl) to neutralize any excess reducing agent.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure α-Amylcinnamyl alcohol.

Applications and Regulatory Limits

α-Amylcinnamyl alcohol is widely used as a fragrance ingredient in a vast array of consumer products, including perfumes, soaps, detergents, skin care items, and hair care products.[4] It also serves as a flavoring agent in the food industry.[1][2]

Due to its potential to act as a skin sensitizer, its use is regulated by the International Fragrance Association (IFRA).[1] IFRA Standards set maximum allowable concentrations in different categories of finished consumer products to ensure safety.[5][7]

Table 3: IFRA 49th Amendment Restriction Limits for α-Amylcinnamyl Alcohol

| Product Category | Description | Max. Concentration (%) |

|---|---|---|

| Category 1 | Products applied to the lips | 0.27 |

| Category 2 | Products applied to the axillae (deodorants) | 0.08 |

| Category 4 | Products related to fine fragrance | 1.5 |

| Category 5A | Body lotion products | 0.38 |

| Category 5B | Face moisturizer products | 0.32 |

| Category 6 | Products with oral and lip exposure (e.g., toothpaste) | 0.32 |

| Category 9 | Rinse-off soaps and shampoos | 1.6 |

| Category 10A | Household cleaning products (non-spray) | 1.6 |

| Category 10B | Household aerosol/spray products | 3.5 |

| Category 12 | Air care products (not intended for skin contact) | 79.0 |

This table presents a selection of categories for illustrative purposes. For a complete list, refer to the official IFRA documentation.[5]

Toxicological Profile and Safety Assessment

The safety of α-Amylcinnamyl alcohol has been thoroughly evaluated by the Research Institute for Fragrance Materials (RIFM).[1][3] The primary toxicological endpoint of concern is skin sensitization.

-

Skin Sensitization: α-Amylcinnamyl alcohol is classified as a weak skin sensitizer.[1][3] This means that in a small subset of susceptible individuals, repeated contact may lead to an allergic skin reaction.[1] The RIFM has established a No Expected Sensitization Induction Level (NESIL) of 3500 μg/cm² based on comprehensive data.[3]

-

Genotoxicity: The compound has been found to be non-mutagenic in the Ames assay, a standard test for evaluating the genotoxic potential of a chemical.[3]

-

Systemic Toxicity: At the current levels of use in consumer products, the total systemic exposure is well below the Threshold of Toxicological Concern (TTC), indicating a low risk of systemic toxicity.[3]

-

Irritation: It is considered an eye irritant.[6][7] While not classified as a primary skin irritant, it may cause non-allergic contact dermatitis by degreasing the skin upon prolonged contact.[6]

The safety assessment of a fragrance ingredient like α-Amylcinnamyl alcohol follows a structured, multi-step process.

Caption: Workflow for fragrance ingredient safety assessment.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

The DPRA is a key in vitro method for predicting skin sensitization potential by measuring the reactivity of a chemical with model synthetic peptides containing cysteine and lysine.

-

Preparation of Solutions: Prepare a stock solution of α-Amylcinnamyl alcohol in a suitable solvent like acetonitrile. Prepare solutions of the cysteine and lysine peptides in the appropriate buffer.

-

Incubation: Mix the test chemical solution with each peptide solution in a 1:10 (cysteine) or 1:50 (lysine) molar ratio. Incubate the mixture for 24 hours at room temperature, allowing for any potential reaction to occur.

-

Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The concentration of the remaining, unreacted peptide is measured.

-

Calculation of Peptide Depletion: Calculate the percentage of peptide depletion for both cysteine and lysine using the following formula:

-

% Depletion = [1 - (Peak Area of Peptide with Test Chemical / Peak Area of Peptide in Control)] x 100

-

-

Prediction Model: The mean depletion of both peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential. A positive result in the DPRA, as was found for α-amylcinnamyl alcohol, indicates a potential to react with skin proteins.[3]

Conclusion

α-Amylcinnamyl alcohol is a commercially significant aroma chemical with a well-defined chemical identity, despite its numerous synonyms. Its physicochemical properties make it a versatile and persistent ingredient in fragrance and flavor applications. While it is a weak skin sensitizer, a robust framework of safety assessment and regulatory oversight by bodies like RIFM and IFRA ensures its safe use in consumer products through strict concentration limits. A thorough understanding of its nomenclature, properties, and toxicological profile is essential for researchers and professionals in the chemical and consumer goods sectors.

References

-

Amylcinnamyl Alcohol. Cosmetics Info.[Link]

-

alpha-Amylcinnamyl alcohol. The Fragrance Conservatory.[Link]

-

alpha-Amylcinnamyl alcohol. PubChem, National Center for Biotechnology Information.[Link]

-

alpha-amyl cinnamyl alcohol. The Good Scents Company.[Link]

-

RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology.[Link]

-

IFRA STANDARD: alpha-Amyl cinnamic alcohol. International Fragrance Association.[Link]

Sources

- 1. alpha-Amylcinnamyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]

- 2. alpha-Amylcinnamyl alcohol | C14H20O | CID 7584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 4. cosmeticsinfo.org [cosmeticsinfo.org]

- 5. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. alpha-amyl cinnamyl alcohol [thegoodscentscompany.com]

- 8. ALPHA-AMYLCINNAMYL ALCOHOL | 101-85-9 [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for the Human Cell Line Activation Test (h-CLAT) of alpha-Amylcinnamyl alcohol

Authored by: Your Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for assessing the skin sensitization potential of alpha-Amylcinnamyl alcohol using the Human Cell Line Activation Test (h-CLAT). This document is intended for researchers, scientists, and drug development professionals engaged in toxicological screening and safety assessment of chemical compounds. We delve into the scientific rationale of the h-CLAT, present a detailed, field-proven protocol, and offer insights into data interpretation. The h-CLAT is an in vitro assay that recapitulates the third key event of the skin sensitization Adverse Outcome Pathway (AOP)—the activation of dendritic cells (DCs).[1][2][3] By quantifying the upregulation of specific cell surface markers on a human monocytic leukemia cell line (THP-1), this assay provides a robust, animal-free method for identifying potential skin sensitizers.[2]

Introduction: The Scientific Foundation of h-CLAT

Allergic contact dermatitis is a prevalent inflammatory skin disease resulting from repeated skin contact with a sensitizing substance. The underlying immunological mechanism is complex and has been conceptualized in the Adverse Outcome Pathway (AOP) for skin sensitization. The h-CLAT specifically addresses Key Event 3: Dendritic Cell Activation.[1][4][5][6]

Dendritic cells, the sentinels of the immune system in the skin, recognize haptens (small reactive molecules) and undergo a maturation process. This activation is characterized by the upregulation of co-stimulatory molecules (e.g., CD86) and adhesion molecules (e.g., CD54) on the cell surface.[2] These markers are crucial for the subsequent activation of T-cells, a critical step in the induction of an allergic response.[2]

The h-CLAT utilizes the THP-1 cell line, a human monocytic leukemia cell line that serves as a surrogate for dendritic cells.[2][7][8] Upon exposure to a sensitizing chemical, THP-1 cells upregulate the expression of CD86 and CD54. The expression of these markers is quantified using flow cytometry, providing a sensitive and quantitative measure of the chemical's sensitizing potential.[2]

The Target Compound: alpha-Amylcinnamyl alcohol

Alpha-Amylcinnamyl alcohol (CAS No. 101-85-9) is a fragrance ingredient commonly used in cosmetics and personal care products. It is recognized as a weak skin sensitizer.[9][10] Its potential to induce skin sensitization necessitates careful evaluation, making it an ideal candidate for assessment with the h-CLAT.

The h-CLAT Workflow: A Visual Overview

The h-CLAT protocol involves a series of sequential steps, from initial cell culture and cytotoxicity assessment to chemical exposure and flow cytometric analysis. The following diagram illustrates the overall workflow.

Figure 1: A schematic of the h-CLAT experimental workflow.

Detailed Experimental Protocols

This section provides a step-by-step methodology for conducting the h-CLAT with alpha-Amylcinnamyl alcohol. Adherence to aseptic cell culture techniques and good laboratory practices is paramount.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Catalog Number (Example) |

| THP-1 Cell Line | ATCC | TIB-202 |

| RPMI-1640 Medium | Gibco | 11875093 |

| Fetal Bovine Serum (FBS) | Gibco | 10270106 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| L-Glutamine | Gibco | 25030081 |

| 2-Mercaptoethanol | Sigma-Aldrich | M3148 |

| alpha-Amylcinnamyl alcohol | Sigma-Aldrich | A48405 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Propidium Iodide (PI) | Invitrogen | P3566 |

| FITC anti-human CD86 Ab | BD Biosciences | 555657 |

| PE anti-human CD54 Ab | BD Biosciences | 555511 |

| Isotype Controls | BD Biosciences | Various |

| FcR Blocking Reagent | Miltenyi Biotec | 130-059-901 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

Cell Culture

-

Maintain THP-1 Cells: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, 2 mM L-Glutamine, and 0.05 mM 2-Mercaptoethanol.

-

Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Subculture cells every 2-3 days to maintain a density between 0.1 and 1.0 x 10^6 cells/mL. Ensure cells are in the logarithmic growth phase for all experiments.

Cytotoxicity Assay for CV75 Determination

The goal of this preliminary assay is to determine the concentration of alpha-Amylcinnamyl alcohol that results in 75% cell viability (CV75). This value is crucial for setting the appropriate dose range for the main experiment, as the upregulation of surface markers should occur at sub-toxic concentrations.[2][8]

-

Prepare Test Chemical: Prepare a 500 mM stock solution of alpha-Amylcinnamyl alcohol in DMSO. Further dilute in culture medium to create a series of working solutions.

-

Cell Seeding: Seed THP-1 cells in a 24-well plate at a density of 0.1 x 10^6 cells/well in a final volume of 1 mL.

-

Exposure: Treat the cells with a range of alpha-Amylcinnamyl alcohol concentrations (e.g., 8 concentrations from 1 to 2000 µM). Include a vehicle control (DMSO) and a negative control (culture medium).

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Staining and Analysis:

-

Harvest cells and wash with PBS.

-

Resuspend cells in a solution containing Propidium Iodide (PI).

-

Analyze by flow cytometry to determine the percentage of viable (PI-negative) cells.

-

-

CV75 Calculation: Plot cell viability against the concentration of alpha-Amylcinnamyl alcohol and determine the CV75 value using regression analysis.

Main h-CLAT Experiment

-

Dose Selection: Based on the CV75 value determined in the cytotoxicity assay, prepare a geometric series of 8 concentrations of alpha-Amylcinnamyl alcohol, with the highest concentration being 1.2 x CV75.

-

Cell Seeding and Exposure: Seed THP-1 cells as described in the cytotoxicity assay and expose them to the selected concentrations of alpha-Amylcinnamyl alcohol, vehicle control, and a positive control (e.g., 2,4-Dinitrochlorobenzene).[2] Incubate for 24 hours.[8]

-

Cell Staining:

-

Harvest cells and wash with staining buffer (PBS with 2% FBS).

-

Perform Fc receptor blocking to prevent non-specific antibody binding.[8]

-

Stain cells with fluorochrome-conjugated antibodies against CD86 and CD54, along with corresponding isotype controls, for 30 minutes at 4°C in the dark.

-

Wash cells twice with staining buffer.

-

-

Flow Cytometry Analysis:

-

Acquire data on a calibrated flow cytometer.

-

Collect a minimum of 10,000 events for each sample.

-

Gate on the live cell population based on forward and side scatter properties.

-

Determine the Mean Fluorescence Intensity (MFI) for CD86 and CD54 for each sample.

-

Data Analysis and Interpretation

A self-validating system requires clear acceptance criteria and a robust prediction model.

Acceptance Criteria

For a run to be considered valid, the following criteria, as outlined in the OECD TG 442E, must be met:[3][11]

-

Cell viability of the vehicle control must be ≥ 70%.

-

The positive control must induce a significant upregulation of CD86 and/or CD54.

-

The MFI of the isotype controls should be low.

Calculation of Relative Fluorescence Intensity (RFI)

The Relative Fluorescence Intensity (RFI) is calculated for each concentration of alpha-Amylcinnamyl alcohol for both CD86 and CD54 using the following formula:

RFI (%) = [ (MFI of treated cells - MFI of treated isotype control) / (MFI of vehicle control - MFI of vehicle isotype control) ] x 100

Prediction Model

The prediction of skin sensitization potential is based on the following criteria:[1]

-

Positive: A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% OR the RFI of CD54 is ≥ 200% at any tested concentration in at least two of three independent experiments.

-

Negative: A substance is classified as a non-sensitizer if it does not meet the positive criteria in at least two of three independent experiments.

Expected Results for alpha-Amylcinnamyl alcohol

As a known weak sensitizer, alpha-Amylcinnamyl alcohol is expected to yield a positive result in the h-CLAT. The following table provides a hypothetical, yet representative, dataset.

| Concentration (µM) | Cell Viability (%) | CD86 RFI (%) | CD54 RFI (%) | Prediction |

| Vehicle Control | 100 | 100 | 100 | - |

| 15.6 | 98 | 110 | 105 | Negative |

| 31.3 | 95 | 125 | 115 | Negative |

| 62.5 | 92 | 140 | 130 | Negative |

| 125 | 88 | 165 | 150 | Positive |

| 250 | 81 | 180 | 175 | Positive |

| 500 | 75 | 195 | 210 | Positive |

| 1000 | 65 | 170 | 190 | - |

| 1200 | 58 | 155 | 170 | - |

The Underlying Signaling Pathway

The upregulation of CD86 and CD54 in response to sensitizers is a result of complex intracellular signaling cascades. The following diagram illustrates a simplified representation of the dendritic cell activation pathway.

Figure 2: A simplified signaling pathway for dendritic cell activation by a chemical sensitizer.

Conclusion and Broader Context

The h-CLAT is a scientifically robust and regulatory-accepted method for the in vitro assessment of skin sensitization potential.[4][3] When applied to alpha-Amylcinnamyl alcohol, the assay is expected to correctly identify it as a weak sensitizer. It is important to note that the h-CLAT, while powerful, represents one key event in the AOP. For a comprehensive safety assessment, data from the h-CLAT should be integrated with other information, such as results from in chemico (e.g., Direct Peptide Reactivity Assay - DPRA) and other in vitro assays (e.g., KeratinoSens™), in the context of an Integrated Approach to Testing and Assessment (IATA).[2][7] This weight-of-evidence approach provides a more complete picture of a chemical's sensitization potential, ultimately contributing to enhanced consumer safety and the replacement of animal testing.

References

- Creative BioMart. (n.d.). Human Cell Line Activation Test (h-CLAT).

- TSAR. (n.d.). EURL ECVAM Recommendation on the human Cell Line Activation Test (h-CLAT) for skin sensitisation testing.

- Ashikaga, T., et al. (2006). Development of an in Vitro Skin Sensitization Test Using Human Cell Lines: The Human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT Protocol. Toxicology in Vitro, 20(5), 767-773.

- CPT Labs. (n.d.). Human Cell Line Activation Test.

- Eurofins. (n.d.). Human Cell Line Activation Test (h-CLAT).

- EU Science Hub. (n.d.). Skin Sensitisation: the human Cell Line Activation Test (h-CLAT).

- IIVS.org. (n.d.). Human Cell Line Activation Test (h-CLAT, OECD 442E).

- The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol.

- Eurofins Deutschland. (n.d.). Human Cell Line Activation Test (h-CLAT).

- RIFM. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9.

- The Fragrance Conservatory. (n.d.). alpha-Amylcinnamyl alcohol.

- Cosmetics Info. (n.d.). Amylcinnamyl Alcohol.

- Fisher, A. A., & Dooms-Goossens, A. (1976). Sensitivity to alpha-amylcinnamic aldehyde and alpha-amylcinnamic alcohol. Archives of Dermatology, 112(4), 571.

- Gentronix. (2024). An introduction to the OECD 442E h-clat test.

- XCellR8. (n.d.). Regulatory h-CLAT Skin Sensitisation Test OECD TG 442e.

Sources

- 1. Human Cell Line Activation Test (h-CLAT) - Creative BioMart [creativebiomart.net]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. iivs.org [iivs.org]

- 4. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - Joint Research Centre [joint-research-centre.ec.europa.eu]

- 5. An introduction to the OECD 442E h-clat test | Gentronix [gentronix.co.uk]

- 6. x-cellr8.com [x-cellr8.com]

- 7. tsar.jrc.ec.europa.eu [tsar.jrc.ec.europa.eu]

- 8. Development of an in vitro skin sensitization test using human cell lines: the human Cell Line Activation Test (h-CLAT). I. Optimization of the h-CLAT protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. alpha-Amylcinnamyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]

- 11. Human Cell Line Activation Test (h-CLAT) - Eurofins Deutschland [eurofins.de]

Troubleshooting & Optimization

Technical Support Center: Navigating Challenges in α-Amylcinnamyl Alcohol GC-MS Analysis

Welcome to the technical support center dedicated to overcoming the analytical hurdles in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of α-Amylcinnamyl alcohol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results. As a common fragrance allergen, precise quantification of α-Amylcinnamyl alcohol is critical for regulatory compliance and consumer safety.[1][2] This resource synthesizes field-proven insights with established scientific principles to empower you to confidently address the interferences and challenges inherent in this analysis.

Troubleshooting Guide: From Peak Tailing to Co-elution

This section addresses specific problems you may encounter during the GC-MS analysis of α-Amylcinnamyl alcohol, offering a systematic approach to diagnosis and resolution.

Problem 1: Poor Peak Shape - Tailing or Broadening of the α-Amylcinnamyl Alcohol Peak

Symptoms: The chromatographic peak for α-Amylcinnamyl alcohol is asymmetrical, with a tail extending from the back of the peak, or is significantly wider than expected. This can lead to inaccurate integration and quantification.[3]

Potential Causes & Solutions:

-

System Activity: The hydroxyl group (-OH) in α-Amylcinnamyl alcohol can interact with active sites in the GC system, such as silanol groups in the inlet liner or on the column.[3][4]

-

Solution:

-

Inlet Liner Deactivation/Replacement: Use a deactivated inlet liner and replace it regularly. Glass wool, if used, should also be deactivated (silanized).[4][5]

-

Column Conditioning: Condition the GC column according to the manufacturer's instructions to passivate active sites.

-

Derivatization: For particularly challenging matrices, consider derivatizing the alcohol group to a less polar silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6] This reduces the potential for interaction with active sites.

-

-

-

Improper Column Installation: An incorrectly installed column can create dead volume, leading to peak broadening and tailing.[4]

-

Solution: Ensure the column is cut cleanly and installed at the correct height in both the injector and detector ports according to the instrument manufacturer's guidelines.

-

-

Column Contamination: Accumulation of non-volatile matrix components on the column can lead to peak distortion.

-

Solution: Trim the first few centimeters of the column from the inlet side. If the problem persists, the column may need to be replaced.

-

-

Inappropriate Flow Rate: A carrier gas flow rate that is too low can cause peak broadening.[5]

-

Solution: Optimize the carrier gas flow rate for your column dimensions to ensure optimal efficiency.

-

Problem 2: Co-elution with an Interfering Compound

Symptom: Another compound in the sample matrix elutes at the same or a very similar retention time as α-Amylcinnamyl alcohol, making accurate quantification impossible.

Potential Causes & Solutions:

-

Insufficient Chromatographic Resolution: The GC method may not be optimized to separate α-Amylcinnamyl alcohol from other structurally similar compounds in the matrix.

-

Solution:

-

Modify the Temperature Program: Decrease the initial oven temperature or slow down the temperature ramp rate to improve separation.[7]

-

Select a Different Column: If temperature optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a more polar column) to alter the elution order.

-

Utilize Selected Ion Monitoring (SIM) Mode: In cases of partial co-elution, using the mass spectrometer in SIM mode can enhance selectivity and allow for quantification, provided there are unique ions for α-Amylcinnamyl alcohol.[8]

-

-

Problem 3: Matrix Effects Leading to Inaccurate Quantification

Symptom: The response of α-Amylcinnamyl alcohol is suppressed or enhanced by other components in the sample matrix, leading to underestimation or overestimation of its concentration.[2][9]

Potential Causes & Solutions:

-

Complex Sample Matrix: Cosmetics and personal care products often contain complex mixtures of oils, emulsifiers, and other substances that can interfere with the analysis.[1][9][10]

-

Solution:

-

Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that closely resembles the sample matrix to compensate for these effects.[1]

-

Standard Addition Method: This method can be used to accurately quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.

-

Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[1][11][12]

-

-

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in α-Amylcinnamyl alcohol GC-MS analysis.

Caption: General workflow for GC-MS analysis of α-Amylcinnamyl alcohol.

References

-

Lamas, J.P., Sanchez-Prado, L., Garcia-Jares, C., & Llompart, M. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. MDPI. [Link]

-

Lu, C. H., & Lin, Y. J. (2021). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid-liquid extraction and GC-MS. Journal of Food and Drug Analysis, 29(4), 658–671. [Link]

-

Semantic Scholar. (2023). Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]

-

Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. [Link]

-

Shimadzu. (n.d.). M315B Analysis of Impurities in Alcohol-Based Hand Sanitizers by GC-MS. [Link]

-

PubMed Central. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. [Link]

-

ResearchGate. (n.d.). Matrix effects of fragrances in cosmetics by GCMS analysis. [Link]

-

Frontiers. (2024). Bioactivation of cinnamic alcohol in a reconstructed human epidermis model and evaluation of sensitizing potency of the identified metabolites. [Link]

-

Agilent. (n.d.). Peak Perfection: A Guide to GC Troubleshooting. [Link]

-

MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. [Link]

-

ResearchGate. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. [Link]

-

Restek. (n.d.). Amylcinnamyl alcohol 1. [Link]

-

Europe PMC. (n.d.). HS-GC-MS method for the analysis of fragrance allergens in complex cosmetic matrices. [Link]

-

Encyclopedia.pub. (2021). Sample Preparation for Cosmetics Analysis. [Link]

-

PubMed Central. (n.d.). Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS. [Link]

-

Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]

-

PubChem. (n.d.). alpha-Amylcinnamyl alcohol. [Link]

-

ResearchGate. (2023). (PDF) Optimization of a Gas Chromatography–Mass Spectrometry (GCMS) Method for Detecting 28 Allergens in Various Personal Care Products. [Link]

-

Spectroscopy Online. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. [Link]

-

ResearchGate. (n.d.). Sample preparation techniques for cosmetics analysis included in this review. [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

RSC Publishing. (2021). Resolving isobaric interference towards the determination of 137 Cs and 90 Sr using laser-ionization mass spectrometry. [Link]

-

ResearchGate. (2022). (PDF) Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. [Link]

-

LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]

-

ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

-

PubMed. (2024). Understanding isotopes, isomers, and isobars in mass spectrometry. [Link]

-

Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. [Link]

-

Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

-

Chromatography Forum. (2019). Alcohol Method Development by GC-MS. [Link]

-

ACS Omega. (2024). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. [Link]

-

PubMed. (n.d.). Mechanism of interferences for gas chromatography/mass spectrometry analysis of urine for drugs of abuse. [Link]

-

SciSpace. (n.d.). Sample Preparation Techniques for Gas Chromatography. [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

Sources

- 1. jfda-online.com [jfda-online.com]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. scispace.com [scispace.com]

Technical Support Center: Stabilizing alpha-Amylcinnamyl Alcohol in Emulsion-Based Formulations

Last Updated: January 27, 2026

Introduction

Welcome to the technical support guide for alpha-Amylcinnamyl alcohol (ACA). ACA, also known as 2-benzylideneheptan-1-ol, is a widely used fragrance ingredient prized for its characteristic floral, sweet, and slightly cinnamon-like aroma.[1] While it is a valuable component in many cosmetic and personal care products, its chemical structure—specifically the allylic alcohol group conjugated with a benzene ring—renders it susceptible to degradation in emulsion-based systems. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving stability challenges associated with ACA.

This center is structured to provide immediate answers through our FAQ section and in-depth solutions in our Troubleshooting Guide. We will explore the causal mechanisms behind common stability issues and provide validated experimental protocols to ensure the integrity and shelf-life of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is alpha-Amylcinnamyl alcohol (ACA)?

A1: Alpha-Amylcinnamyl alcohol is a fragrance ingredient with the chemical formula C₁₄H₂₀O.[2] It is a colorless to slightly yellow liquid used to impart a floral scent, often described as reminiscent of jasmine, in a wide array of products including cosmetics, personal care items, and perfumes.[1][2]

Q2: Why is ACA prone to instability in emulsion formulations?

A2: ACA's instability arises from its molecular structure. It is an allylic alcohol, meaning the hydroxyl group (-OH) is bonded to a carbon atom adjacent to a carbon-carbon double bond.[3] This configuration, combined with the attached phenyl group, makes the molecule susceptible to oxidation. The alcohol can be oxidized to its corresponding aldehyde, α-Amylcinnamaldehyde, which can lead to discoloration and changes in the odor profile.[4] This process can be accelerated by factors common in emulsions, such as exposure to air (oxygen), metal ions, and UV light.[5]

Q3: What are the most common signs of ACA degradation in my emulsion?

A3: The primary indicators of ACA degradation are:

-

Discoloration: The emulsion may develop a yellow or brownish tint over time. This is often due to the formation of conjugated systems and potential polymerization of degradation products.

-

Odor Profile Shift: The intended floral fragrance may weaken or be replaced by an undesirable, often sharp or rancid, off-odor. This is a direct result of the chemical transformation of ACA into other compounds like α-Amylcinnamaldehyde.[4]

-

Phase Separation: While less common, severe chemical degradation can sometimes impact the interfacial film of the emulsion, potentially contributing to physical instability like creaming or coalescence.[6]

Q4: Can I use standard antioxidants to stabilize ACA?

A4: Yes, standard antioxidants are the first line of defense. Oil-soluble antioxidants are particularly effective as ACA is partitioned in the oil phase of an emulsion. Common choices include Butylated Hydroxytoluene (BHT), Tocopherol (Vitamin E), and Ascorbyl Palmitate.[5][7] However, their effectiveness can be formulation-dependent, and a systematic approach including chelating agents and pH control is often necessary for robust stability.

In-Depth Troubleshooting Guide

This section addresses specific experimental issues with detailed explanations of the underlying science and actionable solutions.

Problem 1: My emulsion containing ACA is turning yellow.

-

Probable Cause: Oxidation and Degradation Product Formation

The yellowing of your formulation is a classic sign of chemical instability. The primary mechanism is the oxidation of the allylic alcohol group in ACA to an aldehyde (α-Amylcinnamaldehyde).[4] This newly formed aldehyde contains a more extended conjugated π-electron system, which absorbs light at longer wavelengths, appearing yellow to the human eye. This process is a free-radical chain reaction that can be initiated by heat, UV light, or trace metal ions (e.g., iron, copper) which may be present as impurities in raw materials or water.[8][9]

-

Solutions & Experimental Design

A multi-pronged approach is most effective. You should evaluate the addition of antioxidants and chelating agents, as well as controlling the pH of your formulation.

-

Incorporate an Antioxidant: Antioxidants function by interrupting the free-radical chain reaction.[7]

-

Action: Add an oil-soluble antioxidant to the oil phase of your emulsion along with the alpha-Amylcinnamyl alcohol.

-

Experimental Protocol: Prepare several small-scale batches of your emulsion. Include a control batch with no stabilizer. In test batches, add varying concentrations of antioxidants such as BHT or Tocopherol. See Table 1 for recommended starting concentrations.

-

Validation: Place all samples in an oven for accelerated stability testing (e.g., at 40-45°C) and monitor for color change over several weeks. Quantify the color using a colorimeter (measuring Lab* values) or by visual assessment against the control.

-

-

Add a Chelating Agent: Metal ions act as catalysts for oxidation.[9] Chelating agents, such as Ethylenediaminetetraacetic acid (EDTA) or its salts, bind to these metal ions and inactivate them.[8][10]

-

Action: Add a chelating agent to the water phase of your emulsion during its preparation.

-

Experimental Protocol: Create a test batch containing both an antioxidant (from step 1) and a chelating agent like Disodium EDTA. Compare its stability against the control and the batch with only the antioxidant.

-

Validation: Use the same accelerated stability testing method as above. The combination of an antioxidant and a chelating agent often provides synergistic protection.[7]

-

-

Control the Formulation's pH: The stability of many organic molecules, including allylic alcohols, can be pH-dependent. Highly acidic or alkaline conditions can sometimes promote degradation pathways.

-

Action: Adjust and buffer the pH of the aqueous phase of your emulsion.

-

Experimental Protocol: Prepare batches buffered to different pH values (e.g., pH 5.5, 6.5, 7.5). Include your optimal antioxidant/chelator system in each.

-

Validation: Monitor color and odor stability under accelerated conditions.

-

-

| Stabilizer Class | Example Agent | Typical Use Level (% w/w) | Formulation Phase | Mechanism of Action |

| Antioxidant | BHT (Butylated Hydroxytoluene) | 0.01 - 0.1% | Oil | Free-radical scavenger |

| Antioxidant | Tocopherol (Vitamin E) | 0.05 - 0.5% | Oil | Free-radical scavenger[7] |

| Antioxidant | Ascorbyl Palmitate | 0.01 - 0.2% | Oil | Oxygen scavenger, regenerates Tocopherol[7] |

| Chelating Agent | Disodium EDTA | 0.05 - 0.2% | Water | Inactivates catalytic metal ions[5][8] |

| Chelating Agent | Sodium Phytate | 0.05 - 0.5% | Water | Natural chelator, inactivates metal ions[10] |

Table 1: Recommended Stabilizers for alpha-Amylcinnamyl Alcohol in Emulsions.

Problem 2: The scent of my product has changed or faded.

-

Probable Cause: Chemical Degradation and Volatilization

A change in scent is directly linked to the chemical degradation of ACA.[4] The conversion of the mild, floral alcohol to the harsher, more cinnamaldehyde-like aldehyde is a primary cause. Fading can occur if the fragrance molecule is unstable and breaks down into non-odorous compounds or if the emulsion's physical structure is compromised, leading to increased volatilization.

-

Solutions & Experimental Design

Beyond the stabilization techniques mentioned for discoloration, which are also crucial for preserving scent, consider the physical protection of the fragrance molecule.

-

Optimize Emulsifier System: The choice of emulsifier can impact the location of the fragrance molecule within the oil droplet and at the oil-water interface. A stable, tightly packed interfacial film can help protect ACA from reactants in the aqueous phase and reduce its volatility.

-

Action: Experiment with different emulsifiers or emulsifier blends (e.g., non-ionic systems like Sorbitan Stearate and Polysorbate 60).

-

Validation: Evaluate scent stability over time using sensory panels or analytical techniques like headspace gas chromatography-mass spectrometry (GC-MS).

-

-

Consider Encapsulation: For highly sensitive applications, microencapsulation can provide a physical barrier around the fragrance oil.

-

Action: Explore encapsulation technologies such as complex coacervation or spray drying to create microcapsules of ACA that can be dispersed in the emulsion.

-

Validation: This is an advanced technique requiring specialized equipment. Stability would be assessed by measuring the release rate of ACA from the capsules under stressed conditions.

-

-

Visualization of Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the degradation pathway and a logical troubleshooting workflow.

Caption: Degradation pathway of ACA and points of intervention for stabilizers.

Caption: Troubleshooting workflow for stabilizing alpha-Amylcinnamyl alcohol.

Key Experimental Protocols

Protocol 1: Accelerated Stability Testing for Color and Odor

This protocol provides a standardized method for evaluating the effectiveness of stabilization strategies under accelerated conditions.

-

Sample Preparation:

-

Prepare a minimum of four 100g batches of your final emulsion formulation:

-

Control: No stabilizing agents.

-

Test A: With antioxidant only (e.g., 0.05% Tocopherol).

-

Test B: With chelating agent only (e.g., 0.1% Disodium EDTA).

-

Test C: With both antioxidant and chelating agent.

-

-

Ensure all other ingredients and processing parameters are identical across all batches.

-

Package each sample in identical, airtight glass jars, filling them to the same level to ensure a consistent headspace.

-

-

Storage Conditions:

-

Place one set of samples (Control, A, B, C) in a stability oven maintained at 40°C ± 2°C.

-

Store a second, identical set of samples at room temperature (20-25°C) protected from light, to serve as a reference.

-

-

Evaluation Schedule:

-

Evaluate all samples at predetermined time points: T=0, 1 week, 2 weeks, and 4 weeks.

-

-

Assessment Methods:

-

Visual Assessment: Photograph all samples side-by-side against a white background at each time point. Note any changes in color, clarity, or evidence of phase separation.

-

Colorimetry (Quantitative): If available, use a spectrophotometer or colorimeter to measure the Lab* color space values for each sample. A significant change in the 'b*' value (yellowness) is a key indicator of degradation.

-

Odor Assessment: Open each jar and perform a sensory evaluation. Note any deviation from the initial T=0 fragrance profile. Describe any off-odors (e.g., sharp, rancid, plastic-like).

-

Protocol 2: Analytical Quantification of ACA Degradation by HPLC

For a quantitative assessment of ACA concentration over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required.

-

Method Development (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where ACA has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Note: This method must be validated for your specific formulation to ensure no interference from other ingredients.

-

-

Sample Preparation:

-

At each stability time point (from Protocol 1), accurately weigh approximately 1g of the emulsion into a 50 mL volumetric flask.

-

Dissolve and bring to volume with a suitable solvent in which ACA is soluble (e.g., Methanol or Acetonitrile).

-

Mix thoroughly and filter through a 0.45 µm syringe filter to remove any insoluble excipients before injection.

-

-

Analysis:

-

Prepare a standard curve of ACA in the same solvent.

-

Inject the prepared samples from each stability condition.

-

Calculate the concentration of ACA remaining in each sample by comparing its peak area to the standard curve.

-

A stable formulation will show minimal loss of the parent ACA peak and minimal formation of new degradation peaks over time.

-

References

-

BTSA. How to Protect Cosmetic Fragrances: The Essential Role of Natural Antioxidants. ([Link])

-

Cosmetics & Toiletries. Deciphering Chelating Agent Formulas. ([Link])

-

PubMed Central. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. ([Link])

-

RIFM. RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. ([Link])

-

ResearchGate. Cinnamic acid derivatives in cosmetics ‐ current use and future prospects. ([Link])

-

SLT. Why Allylic Alcohol Is Stable. ([Link])

-

PubChem. alpha-Amylcinnamyl alcohol. ([Link])

-

ResearchGate. (PDF) Stabilization of Emulsion by α-Gel. ([Link])

- Google Patents.

- Google Patents. Perfume composition with reduced alcohol content. ()

-

Chemistry LibreTexts. 10.4: Stability of the Allyl Radical - Resonance Revisited. ([Link])

-

MDPI. The Role of Preservatives and Multifunctionals on the Oxidation of Cosmetic O/W Emulsions. ([Link])

-

Suayan.com. Perfume Stabilizers. ([Link])

-

MDPI. Evaluating the Stability of Double Emulsions—A Review of the Measurement Techniques for the Systematic Investigation of Instability Mechanisms. ([Link])

-

The Good Scents Company. alpha-amyl cinnamyl alcohol. ([Link])

-

PubMed. Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases. ([Link])

-

Pharmaguideline. Stability Problems of Emulsions and Methods to Overcome. ([Link])

-

Beilstein Journals. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. ([Link])

-

The Fragrance Conservatory. alpha-Amylcinnamyl alcohol. ([Link])

-

Prospector. Exploring the Role of Chelating Agents in Modern Cosmetic Formulations and Their Benefits. ([Link])

-

ResearchGate. Nanoemulsions as a Form of Perfumery Products. ([Link])

-

Alpha Aromatics. The Key To Adding Fragrances To Water-Soluable Products. ([Link])

-

School of Natural Skincare. What is a chelating agent and why is it used in cosmetic formulation. ([Link])

-

Wikipedia. Organogold chemistry. ([Link])

-

PubMed. Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. ([Link])

-

American Chemical Society. Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ([Link])

-

MDPI. Experimental Investigation of Stability of Emulsions Produced by Catastrophic Phase Inversion Using Non-Ionic Surfactants. ([Link])

-

PubMed. Cinnamic Acid Derivatives as Potential Melanogenesis Inhibitors for Use in Cosmetic Products. ([Link])

-

PubMed Central. Progress in the development of stabilization strategies for nanocrystal preparations. ([Link])

Sources

- 1. alpha-Amylcinnamyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]

- 2. alpha-Amylcinnamyl alcohol | C14H20O | CID 7584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sltchemicals.com [sltchemicals.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. node.suayan.com [node.suayan.com]

- 6. Stability Problems of Emulsions and Methods to Overcome | Pharmaguideline [pharmaguideline.com]

- 7. btsa.com [btsa.com]

- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 9. thecosmeticformulator.com [thecosmeticformulator.com]

- 10. Exploring the Role of Chelating Agents in Modern Cosmetic Formulations and Their Benefits [thinkdochemicals.com]

Technical Support Center: Optimizing In Vitro Assays for alpha-Amylcinnamyl Alcohol

Welcome to the technical support center for researchers working with alpha-Amylcinnamyl alcohol (ACA). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of designing and executing reliable in vitro assays with this compound. As a lipophilic fragrance ingredient, ACA presents unique challenges in aqueous experimental systems. This resource synthesizes field-proven insights and established scientific principles to ensure the integrity and reproducibility of your results.

Introduction to alpha-Amylcinnamyl Alcohol in In Vitro Systems

alpha-Amylcinnamyl alcohol (CAS 101-85-9) is a synthetic fragrance ingredient with a characteristic floral, jasmine-like scent.[1][2] Structurally, it is an alcohol, and its use in cosmetics and personal care products is well-documented.[2][3] From a research perspective, its toxicological profile, particularly as a weak skin sensitizer, has been the primary focus of in vitro studies.[3][4] A key challenge in working with ACA is its physicochemical properties: it is a pale yellow, oily liquid that is insoluble in water but soluble in alcohols and oils.[1][5][6] Its high lipophilicity, indicated by an estimated logP (o/w) of 4.032, is a critical factor to consider in assay design.[1]

This guide will provide a structured approach to overcoming the common hurdles associated with ACA's hydrophobicity, ensuring accurate and meaningful data from your in vitro experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when working with alpha-Amylcinnamyl alcohol in in vitro assays. Each issue is followed by a discussion of probable causes and a step-by-step solution.

1. Issue: Precipitate Formation Upon Addition of ACA to Aqueous Culture Media

-

Probable Cause: The most likely cause is the poor aqueous solubility of ACA.[1][5][6] When a concentrated stock solution of ACA in a water-miscible solvent (like DMSO or ethanol) is added to the aqueous culture medium, the local concentration of the compound can exceed its solubility limit, causing it to precipitate out of solution. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.

-

Step-by-Step Solution:

-

Optimize the Stock Solution and Dilution Strategy:

-

Prepare a high-concentration stock solution of ACA in a suitable water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7] It is crucial to use a solvent that is compatible with your cell type and assay.

-

When preparing the working concentrations, perform serial dilutions of the stock solution in the same solvent before adding it to the final assay medium. This ensures that the final concentration of the organic solvent is kept to a minimum (typically ≤ 0.5% v/v) to avoid solvent-induced toxicity.[8]

-

Add the final diluted ACA solution to the culture medium dropwise while vortexing or gently swirling the medium. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

-

-

Employ a Carrier Solvent or Surfactant:

-

For particularly challenging situations, consider the use of a non-ionic surfactant like Pluronic® F-127 or Tween® 80 at a low, non-toxic concentration. These can help to create micelles that encapsulate the hydrophobic ACA, increasing its apparent solubility in the aqueous medium.

-

It is imperative to run parallel controls with the surfactant alone to ensure it does not interfere with the assay or exhibit cytotoxic effects at the concentration used.

-

-

Consider a Serum-Containing Medium (If Applicable):

-

If your experimental design allows, the presence of serum proteins like albumin in the culture medium can help to bind and solubilize lipophilic compounds like ACA. However, be aware that protein binding can also reduce the free concentration of the compound available to interact with the cells, potentially underestimating its biological activity.

-

-

2. Issue: High Variability in Assay Results Between Replicates

-

Probable Cause: Inconsistent dosing due to the hydrophobic nature of ACA is a common source of variability. The compound may adhere to plastic surfaces of pipette tips and microplates, leading to inaccurate and variable concentrations in the assay wells. Additionally, if the compound is not fully solubilized, micro-precipitates can lead to heterogeneous exposure of the cell population.

-

Step-by-Step Solution:

-

Pre-condition Pipette Tips:

-

Before aspirating the ACA solution, aspirate and dispense the solvent or the solution itself a few times to coat the inner surface of the pipette tip. This can help to reduce the amount of compound that adheres to the plastic during subsequent pipetting steps.

-

-

Use Low-Binding Microplates and Pipette Tips:

-

Whenever possible, use laboratory plastics that are specifically designed for low protein and small molecule binding.

-

-

Ensure Homogeneous Mixing:

-

After adding ACA to the microplate wells, ensure thorough but gentle mixing. For adherent cell cultures, a gentle swirling or rocking motion is recommended. For suspension cultures, a brief, gentle agitation on a plate shaker can be beneficial. Avoid vigorous shaking that could damage the cells.

-

-

Visual Inspection:

-

Before and after adding the compound, visually inspect the wells under a microscope for any signs of precipitation or phase separation. Wells with visible precipitates should be excluded from the analysis.

-

-

3. Issue: Unexpected Cytotoxicity at Low Concentrations

-

Probable Cause: While ACA itself may have a certain level of cytotoxicity, unexpected cell death at low concentrations could be due to several factors:

-

Solvent Toxicity: The organic solvent used to dissolve ACA (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations.[8]

-

Precipitate-Induced Cytotoxicity: As mentioned earlier, precipitates of ACA can cause physical stress and damage to cells.

-

Compound Instability: ACA may degrade in the culture medium over time, and its degradation products could be more toxic than the parent compound.

-

-

Step-by-Step Solution:

-

Run Comprehensive Controls:

-

Always include a vehicle control, which consists of the culture medium with the same final concentration of the organic solvent used to dissolve ACA. This will allow you to distinguish between the cytotoxicity of ACA and the solvent.

-

Include a positive control for cytotoxicity to ensure the assay is performing as expected.

-

-

Determine the Maximum Tolerated Solvent Concentration:

-

Before starting your experiments with ACA, perform a dose-response experiment with the solvent alone to determine the maximum concentration that does not affect cell viability. This concentration should not be exceeded in your ACA experiments.

-

-

Assess Compound Stability:

-

If you suspect compound instability, you can perform a stability study by incubating ACA in the culture medium for the duration of your experiment and then analyzing the medium for the presence of the parent compound and any degradation products using an appropriate analytical method like HPLC or LC-MS.

-

-

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for preparing alpha-Amylcinnamyl alcohol stock solutions?

A1: The choice of solvent depends on the specific requirements of your in vitro assay and the cell type you are using. The most common and generally well-tolerated solvents for preparing stock solutions of hydrophobic compounds are:

-

Dimethyl sulfoxide (DMSO): DMSO is an excellent solvent for many organic compounds and is widely used in cell-based assays. However, it can be toxic to some cell types, and it is important to keep the final concentration in the culture medium low (typically ≤ 0.5% v/v).[8]

-

Ethanol: Ethanol is another good option, but it can also be cytotoxic. As with DMSO, the final concentration should be minimized.

It is crucial to perform a solvent toxicity test to determine the maximum tolerated concentration for your specific experimental system.

Q2: How should I determine the optimal concentration range for my experiments?

A2: A good starting point is to perform a broad-range dose-response experiment. Based on available safety assessments, ACA is considered a weak skin sensitizer.[3][4] For other biological endpoints, the effective concentrations are likely to be in the micromolar range.

A suggested starting range for a preliminary cytotoxicity assay (e.g., MTT or resazurin assay) would be from low micromolar (e.g., 1 µM) to high micromolar (e.g., 100-500 µM) concentrations. Based on the results of this initial experiment, you can then perform a more focused dose-response study around the IC50 (half-maximal inhibitory concentration) or other relevant endpoints.

Q3: Can I use standard polystyrene microplates for my assays with alpha-Amylcinnamyl alcohol?

A3: While standard polystyrene plates can be used, the hydrophobicity of ACA (logP ≈ 4.032)[1] means it has a tendency to adsorb to the plastic surfaces. This can lead to a decrease in the actual concentration of the compound in the medium and contribute to variability. If you encounter issues with reproducibility, consider using low-binding plates.

Q4: How long is alpha-Amylcinnamyl alcohol stable in cell culture medium?

A4: The stability of ACA in aqueous culture medium at 37°C has not been extensively reported in the readily available literature. As an alcohol, it may be susceptible to oxidation or other degradation pathways, especially in a complex biological medium.[9] It is recommended to prepare fresh working solutions for each experiment. If long-term incubations are required, a stability study using an analytical method like HPLC or LC-MS is advisable to determine the degradation kinetics of the compound under your specific experimental conditions.

III. Data and Protocols

Table 1: Physicochemical Properties of alpha-Amylcinnamyl Alcohol

| Property | Value | Source |

| CAS Number | 101-85-9 | [5] |

| Molecular Formula | C14H20O | [5] |

| Molecular Weight | 204.31 g/mol | [5] |

| Appearance | Pale yellow to yellow clear liquid | [1] |

| Solubility in Water | 25.72 mg/L @ 25 °C (estimated) | [1] |

| Solubility in Alcohol | Soluble | [1][6] |

| logP (o/w) | 4.032 (estimated) | [1] |

Protocol 1: Preparation of alpha-Amylcinnamyl Alcohol Stock and Working Solutions

This protocol provides a general guideline for preparing ACA solutions for in vitro assays.

Materials:

-

alpha-Amylcinnamyl alcohol (analytical standard, ≥98.0% purity)[10]

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, low-binding microcentrifuge tubes

-

Calibrated pipettes and low-binding pipette tips

-

Sterile cell culture medium

Procedure:

-

Prepare a 100 mM Stock Solution in DMSO:

-

Accurately weigh a small amount of ACA (e.g., 20.43 mg) in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a final concentration of 100 mM (e.g., for 20.43 mg, add 1 mL of DMSO).

-

Vortex thoroughly until the ACA is completely dissolved.

-

Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

Prepare Intermediate Dilutions:

-

On the day of the experiment, thaw an aliquot of the 100 mM stock solution.

-

Perform serial dilutions of the stock solution in DMSO to create a range of intermediate concentrations. For example, to prepare a 10 mM intermediate solution, dilute the 100 mM stock 1:10 in DMSO.

-

-

Prepare Final Working Solutions in Culture Medium:

-

To prepare the final working concentrations, dilute the intermediate solutions into the cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM intermediate, you would perform a 1:100 dilution.

-

Crucially, ensure the final concentration of DMSO in the culture medium does not exceed your predetermined non-toxic level (e.g., 0.5% v/v).

-

Add the diluted ACA solution to the culture medium dropwise while gently swirling to ensure rapid and homogeneous mixing.

-

Diagram 1: Troubleshooting Workflow for Poor Solubility

Caption: Decision tree for addressing ACA precipitation in aqueous media.

IV. Conclusion

Optimizing in vitro assay conditions for alpha-Amylcinnamyl alcohol requires a systematic approach that directly addresses its hydrophobic nature. By carefully selecting solvents, optimizing dilution strategies, and implementing appropriate controls, researchers can overcome the challenges of poor aqueous solubility and compound adsorption to plastics. This guide provides a framework for troubleshooting common issues and designing robust experiments that will yield reliable and reproducible data. As with any experimental system, meticulous attention to detail and a thorough understanding of the compound's properties are paramount to success.

V. References

-

The Good Scents Company. (n.d.). alpha-amyl cinnamyl alcohol. Retrieved from [Link]

-

PubChem. (n.d.). alpha-Amylcinnamyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

-

Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton, G. A., Jr, Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, α-amylcinnamyl alcohol, CAS Registry Number 101-85-9. Food and Chemical Toxicology, 134S, 110712.

-

The Fragrance Conservatory. (n.d.). alpha-Amylcinnamyl alcohol. Retrieved from [Link]

-

IFRA. (2020). Amendment 49 STAND alpha-Amyl cinnamic alcohol. Retrieved from [Link]

-

Cosmetics Info. (n.d.). Amylcinnamyl Alcohol. Retrieved from [Link]

-

García-García, I., et al. (2018). ASSESSMENT OF α-AMYLASE INHIBITION ACTIVITY BY AN OPTIMIZED AND VALIDATED IN VITRO MICROSCALE METHOD. Química Nova, 41(8), 932-938.

-

Adamson, J., et al. (2020). Troubleshooting Methods for Toxicity Testing of Airborne Chemicals in vitro. Frontiers in Public Health, 8, 592535.

-

PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

-

Wang, Y., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 846-855.

-

Tieri, P., et al. (2021). Cell culture media impact on drug product solution stability. Biotechnology and Bioengineering, 118(12), 4819-4830.

-

Di, L., & Kerns, E. H. (2006). Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. Current Topics in Medicinal Chemistry, 6(5), 403-425.

-

Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 190-203.

-

CMDC Labs. (2023, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

-

Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, α-methylcinnamic alcohol, CAS Registry Number 1504-55-8. Food and Chemical Toxicology, 157S, 112521.

-

Promega Corporation & Eppendorf AG. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

Sources

- 1. alpha-amyl cinnamyl alcohol [thegoodscentscompany.com]

- 2. cosmeticsinfo.org [cosmeticsinfo.org]

- 3. alpha-Amylcinnamyl alcohol | The Fragrance Conservatory [fragranceconservatory.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. alpha-Amylcinnamyl alcohol | C14H20O | CID 7584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ALPHA-AMYLCINNAMYL ALCOHOL | 101-85-9 [chemicalbook.com]

- 7. phytotechlab.com [phytotechlab.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. α-戊基肉桂醇 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

Technical Support Center: Refinement of Animal Alternative Tests for α-Amylcinnamyl Alcohol

Welcome to the technical support center for the safety assessment of alpha-Amylcinnamyl alcohol (ACA). This guide is designed for researchers, toxicologists, and product safety professionals engaged in the transition from traditional animal testing to New Approach Methodologies (NAMs) for skin sensitization. As a widely used fragrance ingredient, robust and reliable non-animal testing data for ACA is critical for both regulatory compliance and consumer safety.

This resource provides in-depth troubleshooting guides, validated protocols, and frequently asked questions (FAQs) to address the specific challenges encountered when testing ACA. Our focus is on the core assays that form the basis of an Integrated Approach to Testing and Assessment (IATA), grounded in the mechanistic framework of the Adverse Outcome Pathway (AOP) for skin sensitization.

The Foundation: The Skin Sensitization Adverse Outcome Pathway (AOP)

Understanding the AOP is fundamental to interpreting data from alternative methods. Skin sensitization is a complex immunological process initiated by the covalent binding of a chemical (a hapten) to skin proteins.[1][2] This process unfolds through a sequence of four Key Events (KEs), culminating in the adverse outcome of Allergic Contact Dermatitis (ACD).[1][3][4] Each in vitro and in chemico assay is designed to interrogate a specific KE.

Method-Specific Troubleshooting & Protocols

This section addresses the most common and challenging assays for ACA evaluation.

Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C

The DPRA is an in chemico method that assesses the molecular initiating event (KE1): the covalent binding of a chemical to proteins.[2][5] It measures the depletion of synthetic peptides containing cysteine or lysine after a 24-hour incubation with the test chemical.[1]

Troubleshooting Guide (Q&A Format)

-

Question: My DPRA results for ACA show high variability between replicates. What is the likely cause?

-

Expert Answer: High variability with ACA often stems from its poor aqueous solubility. ACA is a lipophilic alcohol, and if it precipitates out of the acetonitrile/phosphate buffer solution, it won't be available to react with the peptides, leading to inconsistent depletion measurements. Ensure the ACA is fully dissolved in acetonitrile before adding it to the peptide solution. Gentle vortexing and visual inspection for clarity are critical. If solubility issues persist, while the OECD TG 442C protocol is fixed, this limitation must be noted. A negative result for a poorly soluble chemical may not be conclusive.[6][7]

-

-

Question: ACA is classified as a "moderate" sensitizer, but my lysine depletion is minimal or non-existent. Is this expected?

-

Expert Answer: Yes, this is expected. ACA is a pro-hapten that can be metabolized to α-amylcinnamaldehyde, a reactive aldehyde.[8] Aldehydes primarily form Schiff bases with lysine residues. However, the reactivity is often much higher with the soft nucleophile cysteine via a Michael addition reaction. Therefore, for ACA and similar aldehydes, significant depletion of the cysteine peptide is the primary indicator of reactivity, while lysine depletion may be low or fall within the negative prediction range. The final classification depends on the average of both peptide depletions.

-

-